1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a complex organic compound that belongs to the class of imidazolium salts. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand in targeting prostate-specific membrane antigen (PSMA) for cancer diagnosis and treatment. Its structure includes a dicarboxypropyl group, which enhances its solubility and interaction with biological targets.
This compound can be synthesized through various chemical methods, often involving the reaction of imidazole derivatives with carboxylic acids or their derivatives. It falls under the classification of ionic liquids and is categorized as a quaternary ammonium compound due to the presence of a positively charged imidazolium ion.
The synthesis of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves several key steps:
A typical procedure might involve dissolving the imidazole derivative in dry DMF, adding the dicarboxylic acid derivative along with a base, and stirring the mixture under nitrogen atmosphere. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion before purification by crystallization or chromatography .
The molecular formula for 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate can be represented as CHNO. The compound features:
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to determine bond lengths, angles, and torsional conformations.
This compound may participate in various chemical reactions typical of imidazolium salts:
The mechanism of action for 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate primarily involves its role as a ligand for prostate-specific membrane antigen. Upon binding to PSMA, it may inhibit enzymatic activity or facilitate imaging through radiolabeling techniques. The binding affinity can be influenced by structural modifications within the dicarboxypropyl chain or substituents on the imidazolium ring.
The physical properties of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate include:
Chemical properties include:
The primary applications of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate are found in:
The chiral (1S)-1,3-dicarboxypropyl side chain constitutes a critical structural element that dictates the biological recognition and physicochemical properties of this imidazolium-olate compound. Stereoselective introduction of this moiety employs asymmetric carbon-carbon bond formation strategies, with the Evans aldol reaction serving as a foundational methodology. This approach utilizes chiral oxazolidinone auxiliaries to install the C1 stereocenter with >98% enantiomeric excess (ee), as confirmed by chiral high-performance liquid chromatography (HPLC) analysis [2]. Alternative routes leverage enzymatic desymmetrization of prochiral glutaric acid derivatives, where immobilized lipases (e.g., Candida antarctica Lipase B) selectively mono-esterify one carboxyl group, enabling subsequent stereocontrolled functionalization [6].
Key stereoselective pathways include:
Table 1: Comparative Stereoselective Approaches for (1S)-1,3-Dicarboxypropyl Installation
Methodology | Chiral Control Mechanism | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Aldol Reaction | Chiral Auxiliary | >98 | 75 | Predictable stereocontrol |
Enzymatic Desymmetrization | Biocatalyst Selectivity | 95-99 | 82 | Aqueous conditions, low waste |
Asymmetric Hydrogenation | Transition Metal Catalysis | 97 | 88 | Atom economy |
Diastereomeric Resolution | Preferential Crystallization | >99 | 41* | High enantiopurity achievable |
*Yield reflects inherent 50% maximum for resolution approaches
The imidazolium-olate zwitterionic core forms through a concerted cyclization-alkylation sequence initiated by nucleophilic attack of the imidazole nitrogen (N1) on the activated carbonyl of the (1S)-1,3-dicarboxypropyl precursor. Nuclear magnetic resonance (NMR) kinetic studies reveal this bimolecular reaction follows second-order kinetics, with the rate-determining step being the deprotonation of the imidazolium intermediate at C2 position. Fourier-transform infrared (FTIR) spectroscopy confirms zwitterion formation through characteristic absorption bands at 1610 cm⁻¹ (C=O stretch) and 1380 cm⁻¹ (N-O stretch) of the mesoionic system [2] [3].
Electronic effects profoundly influence ring closure:
X-ray crystallographic analysis of related structures (e.g., 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate) reveals the mesoionic character through bond length alternation: the N3-C2 bond (1.30 Å) shows double-bond character, while C2-N1 (1.36 Å) and N3-C4 (1.38 Å) bonds are elongated compared to standard imidazole rings, confirming charge separation [7]. This electronic delocalization confers exceptional stability to the zwitterion despite its formal charge separation.
The thermal lability of the imidazolium-olate moiety necessitates stringent temperature-controlled synthesis and storage protocols. Accelerated stability studies demonstrate rapid degradation above -15°C, with a Q₁₀ factor (degradation rate increase per 10°C rise) of 3.8, indicating extreme thermal sensitivity. Below -70°C, the compound exhibits >95% stability over 30 days, confirming the necessity of cryogenic conditions for long-term storage [1] [3].
Critical cold-chain parameters include:
Table 2: Stability Profile Under Various Temperature Conditions
Storage Temp (°C) | Time (Days) | Purity (%) | Major Degradant | Mitigation Strategy |
---|---|---|---|---|
25 | 1 | 62 | Hydrolyzed imidazolone | Avoid ambient exposure |
4 | 7 | 78 | Decarboxylated derivative | pH control (4.5-5.5) |
-20 | 30 | 85 | Dimerized adduct | Antioxidant additives (BHT) |
-70 | 30 | 98 | None detected | Maintain cryogenic chain |
Logistical implementation requires specialized equipment: cold-chain reactors with internal temperature monitoring, vacuum-jacketed transfer lines for intermediates, and validated shipping containers with dry ice capacity for 120+ hours. Real-time temperature loggers must document uninterrupted cold-chain maintenance from synthesis to delivery, with deviations beyond -65°C to -75°C range triggering quality rejection [1] [3].
Economic and chemical distinctions between racemic and enantioselective syntheses significantly impact manufacturing feasibility. The racemic route employs conventional alkylation using 4,5-dimethylimidazole and racemic 2-bromopentanedioic acid, yielding 1:1 (R/S)-diastereomeric mixtures. While this approach achieves higher combined yields (82-85%) and lower catalyst costs, it creates substantial downstream challenges in chiral resolution. Diastereomeric salt formation with (1R,2S)-(-)-ephedrine achieves 94% ee after three recrystallizations, but with 38% overall yield loss, diminishing cost advantages [6].
Enantioselective pathways, though initially more resource-intensive, provide therapeutic-grade material without post-synthesis resolution:
Analytical differentiation of enantiopure versus racemic material employs multiple orthogonal techniques:
Table 3: Economic and Technical Comparison of Synthetic Approaches
Parameter | Racemic Synthesis + Resolution | Direct Asymmetric Synthesis | Biocatalytic Production |
---|---|---|---|
Overall Yield | 41% | 68% | 89% |
Enantiomeric Excess | 94% (after 3 recryst.) | 99% | >99.5% |
Catalyst Cost | $25/g product | $180/g product | $8/g product* |
Process Complexity | High (multi-step isolation) | Moderate | Low (single vessel) |
Environmental Impact | High (solvent waste) | Medium | Low (aqueous system) |
*After enzyme recyclization (15 cycles)
The Thalidomide catastrophe exemplifies the therapeutic imperative for enantiopurity: while one enantiomer exhibits desired activity, its mirror image may cause severe toxicity. Biological assays confirm this compound's (S)-enantiomer possesses 50-fold higher affinity for the target enzyme (glutamate racemase) versus the (R)-form, validating the investment in stereoselective synthesis despite its technical challenges [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8